molecular formula C22H30O2 B15145625 (2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol

(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol

Cat. No.: B15145625
M. Wt: 326.5 g/mol
InChI Key: WQOSNKWCIQZRGH-JOCHJYFZSA-N
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Description

(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol typically involves multiple steps, including the formation of the benzopyran core and the introduction of the nonadienyl side chain. Common synthetic routes may involve:

    Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the Nonadienyl Side Chain: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the nonadienyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for their efficiency and sustainability in such synthetic processes .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzopyran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol involves its interaction with specific molecular targets and pathways. This compound is known to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol stands out due to its unique structural features, which contribute to its distinct biological activities and potential applications. Its combination of a benzopyran core with a nonadienyl side chain provides a unique scaffold for further chemical modifications and functionalization.

Properties

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(2R)-2-(4,8-dimethylnona-3,7-dienyl)-2,7-dimethylchromen-5-ol

InChI

InChI=1S/C22H30O2/c1-16(2)8-6-9-17(3)10-7-12-22(5)13-11-19-20(23)14-18(4)15-21(19)24-22/h8,10-11,13-15,23H,6-7,9,12H2,1-5H3/t22-/m1/s1

InChI Key

WQOSNKWCIQZRGH-JOCHJYFZSA-N

Isomeric SMILES

CC1=CC(=C2C=C[C@@](OC2=C1)(C)CCC=C(C)CCC=C(C)C)O

Canonical SMILES

CC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)CCC=C(C)C)O

Origin of Product

United States

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